2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol is an organic compound with the molecular formula C10H11NS It is a heterocyclic compound containing both a pyrrole ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol typically involves the reaction of a pyrrole derivative with a thiol-containing compound. One common method involves the use of 2-bromo-1-(4,5-dihydro-1H-pyrrol-2-yl)benzene as a starting material, which is then reacted with thiourea under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dihydro-1H-pyrrol-1-yl)benzenethiol
- 2-(1H-benzimidazol-2-yl)benzenethiol
- 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl 4-thiomorpholinecarbodithioate
Uniqueness
2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol is unique due to its specific combination of a pyrrole ring and a thiol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
618069-71-9 |
---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-pyrrol-5-yl)benzenethiol |
InChI |
InChI=1S/C10H11NS/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4-6,11-12H,3,7H2 |
InChI Key |
HMWZARBFLWKQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C1)C2=CC=CC=C2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.